![molecular formula C7H6N4O B2419619 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1379204-94-0](/img/structure/B2419619.png)
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system with an amino group at the 6-position and a keto group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction typically requires a mixture of diphenyl oxide and biphenyl as the solvent and is carried out at temperatures around 250°C .
Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups at the 6-position.
Applications De Recherche Scientifique
Medicinal Chemistry
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is studied as a potential anticancer agent due to its ability to selectively inhibit CDKs. Research indicates that it exhibits significant anticancer activity against various cancer cell lines.
Case Studies:
- NCI 60 Cell Line Screen : The compound demonstrated selective inhibition against breast (MDA-MB-468) and renal (UO-31) cancer cell lines, indicating its potential as a targeted therapy .
Cell Line | IC50 (nM) | Selectivity |
---|---|---|
MDA-MB-468 | 420 | High |
UO-31 | 930 | Moderate |
Biochemical Research
The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme kinetics and cellular pathways. Its role as an enzyme inhibitor allows researchers to probe the functions of various kinases involved in cellular processes.
Synthesis of Derivatives
This compound acts as a building block for synthesizing more complex heterocyclic compounds. This versatility makes it an important precursor in drug development.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound suggest favorable absorption and distribution due to its lipophilicity, which enhances its bioavailability. Studies have shown that it can effectively penetrate cellular membranes, making it suitable for therapeutic applications.
Toxicity Profile :
Research indicates that at low doses, the compound inhibits tumor growth without causing significant toxicity, highlighting its potential for clinical use .
Mécanisme D'action
The mechanism of action of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis in tumor cells.
Comparaison Avec Des Composés Similaires
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with significant anticancer potential due to its ability to inhibit protein kinases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a keto group, which contribute to its distinct chemical reactivity and biological activity.
Activité Biologique
6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Its potential applications in cancer therapy and other therapeutic areas make it a subject of extensive research.
Target Enzymes
The primary target for this compound is cyclin-dependent kinases (CDKs) . By inhibiting CDK activity, this compound disrupts the cell cycle, leading to cell death or senescence.
Biochemical Pathways
The inhibition of CDKs affects several critical biochemical pathways, including:
- Cell Cycle Regulation : Disruption leads to halted proliferation of cancer cells.
- Cell Signaling : The compound modulates various signaling pathways crucial for cellular metabolism and gene expression.
Pharmacokinetics
The lipophilicity of this compound suggests that it can easily diffuse across cellular membranes, enhancing its bioavailability and therapeutic efficacy.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In studies involving the National Cancer Institute's 60 human cancer cell line panel (NCI 60), this compound demonstrated selective inhibition against breast and renal cancer cell lines, particularly MDA-MB-468 and UO-31 .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. For instance, modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold can enhance or diminish its potency as a CDK inhibitor. A study highlighted that certain substitutions could lead to improved selectivity and efficacy against specific cancer types .
Comparison with Related Compounds
This compound can be compared with similar compounds in the pyridopyrimidine family:
Compound Name | Biological Activity |
---|---|
Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative and antimicrobial |
Pyrido[2,3-d]pyrimidin-7-one | Tyrosine kinase inhibition |
Pyrazolo[3,4-d]pyrimidine | Anticancer potential |
This table illustrates the unique positioning of this compound within a broader class of biologically active compounds.
Case Study 1: Inhibition of CDKs
In a recent study, this compound was tested against various CDKs. The results showed that it effectively inhibited CDK2 and CDK5 with IC50 values in the low micromolar range. This inhibition led to significant reductions in cell viability in treated cancer cell lines .
Case Study 2: Selective Cytotoxicity
Another investigation utilized the NCI 60 panel to assess the cytotoxic effects of this compound. It was found that certain derivatives exhibited over 90% inhibition against specific cancer types at concentrations as low as 10 µM. This selectivity underscores its potential as a targeted therapy .
Propriétés
IUPAC Name |
6-amino-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAURCKTXDJMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.